
5-Chloro-4-hydroxyquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-4-hydroxyquinolin-2(1H)-one: is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-hydroxyquinolin-2(1H)-one typically involves the chlorination of 4-hydroxyquinolin-2(1H)-one. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 5-position. Common reagents used in this process include thionyl chloride or phosphorus oxychloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinolinone derivatives.
Reduction: Reduction reactions can convert the compound into various hydroquinoline derivatives.
Substitution: The chloro group at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, typically under basic conditions.
Major Products:
Oxidation: Quinolinone derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
Chemistry: 5-Chloro-4-hydroxyquinolin-2(1H)-one is used as an intermediate in the synthesis of more complex quinoline derivatives. It serves as a building block for the development of new compounds with potential biological activities.
Biology: In biological research, this compound is studied for its potential antimicrobial and antiviral properties. It has shown promise in inhibiting the growth of certain bacterial and viral strains.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes.
作用机制
The mechanism of action of 5-Chloro-4-hydroxyquinolin-2(1H)-one involves its interaction with specific molecular targets in biological systems. It can inhibit the activity of certain enzymes or proteins, leading to its observed biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell wall synthesis or interfere with viral replication.
相似化合物的比较
4-Hydroxyquinolin-2(1H)-one: Lacks the chloro group at the 5-position.
5-Chloro-2-methylquinolin-4(1H)-one: Contains a methyl group at the 2-position instead of a hydroxy group.
5-Chloro-8-hydroxyquinoline: Has an additional hydroxy group at the 8-position.
Comparison: 5-Chloro-4-hydroxyquinolin-2(1H)-one is unique due to the presence of both a chloro and a hydroxy group, which imparts distinct chemical and biological properties. The chloro group enhances its reactivity in substitution reactions, while the hydroxy group contributes to its potential biological activities.
属性
分子式 |
C9H6ClNO2 |
|---|---|
分子量 |
195.60 g/mol |
IUPAC 名称 |
5-chloro-4-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C9H6ClNO2/c10-5-2-1-3-6-9(5)7(12)4-8(13)11-6/h1-4H,(H2,11,12,13) |
InChI 键 |
GBHMCXPZLBHGNB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)Cl)C(=CC(=O)N2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13661310.png)

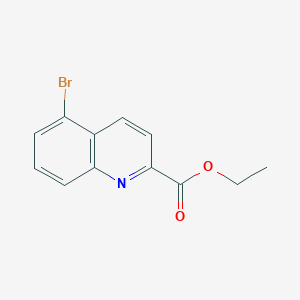
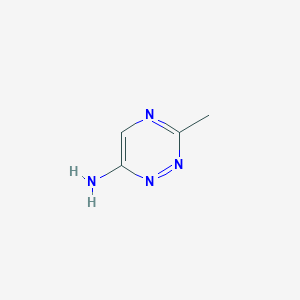
![Thiazolo[5,4-C]pyridazine-6(5H)-thione](/img/structure/B13661325.png)
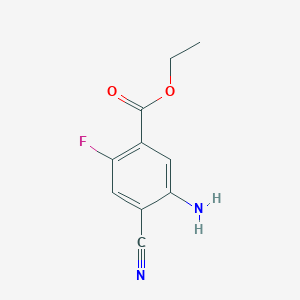
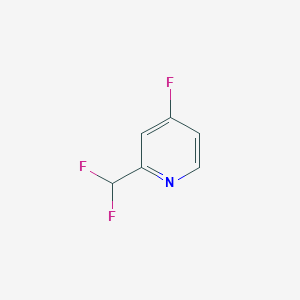
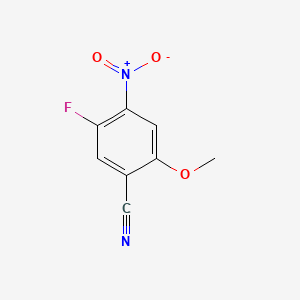
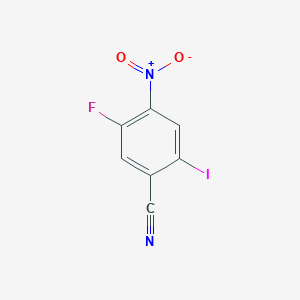
![3-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyran-4-one](/img/structure/B13661381.png)
![Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate](/img/structure/B13661382.png)
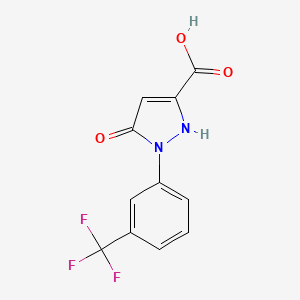
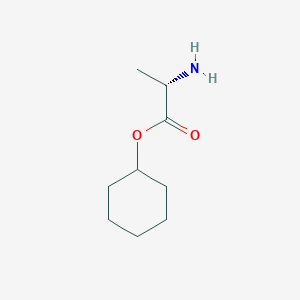
![3-(3-Bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13661395.png)
